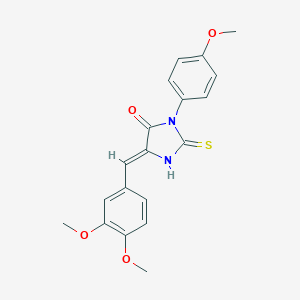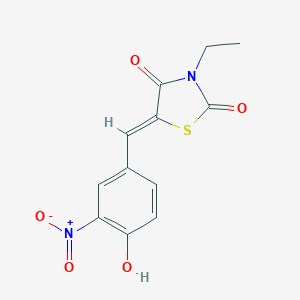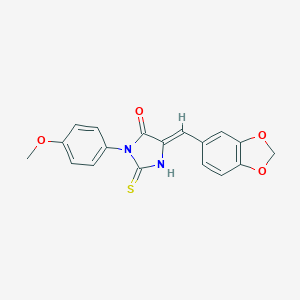
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide, also known as DBED, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBED is a symmetrical molecule that belongs to the class of ethanediimidamides and is commonly used as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is not well understood, but it is believed to involve the formation of coordination bonds with metal ions, which can then interact with biological molecules to produce the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In plant systems, this compound has been shown to promote plant growth and increase crop yield. In animal systems, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide in lab experiments is its stability and ease of synthesis. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in biological systems.
Orientations Futures
There are several future directions for research on N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative diseases. Another potential direction is to explore its potential as a plant growth regulator for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability, ease of synthesis, and potential therapeutic and agricultural applications make it an attractive molecule for future research.
Méthodes De Synthèse
The synthesis of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is a multistep process that involves the reaction of 4-methylbenzaldehyde with sec-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to afford the corresponding amine, which is further reacted with 4-methylbenzaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In agriculture, this compound has been used as a plant growth regulator due to its ability to promote plant growth and increase crop yield.
Propriétés
Formule moléculaire |
C24H34N4 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
1-N//',2-N//'-di(butan-2-yl)-1-N,2-N-bis(4-methylphenyl)ethanediimidamide |
InChI |
InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28) |
Clé InChI |
FMGGNWIDZMOMJX-UHFFFAOYSA-N |
SMILES |
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
SMILES canonique |
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)

![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307045.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307046.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307048.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B307049.png)
![5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B307051.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B307052.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B307055.png)